molecular formula C18H19ClN2O2 B2459628 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide CAS No. 2320957-57-9

2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide

Katalognummer: B2459628
CAS-Nummer: 2320957-57-9
Molekulargewicht: 330.81
InChI-Schlüssel: OEAWKSIGBLZRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide (CAS 2320957-57-9) is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol. This acetamide derivative features a 4-chlorophenyl group and a 3-methoxyazetidine moiety, which are of significant interest in medicinal chemistry and drug discovery research . The compound is offered with a minimum purity of 90% and is available for purchase in various quantities to suit research needs, from 1 mg to 100 mg . Its calculated properties include a topological polar surface area (TPSA) of 41.6 Ų and an XLogP3 value of 3.1, which are key parameters for predicting pharmacokinetic behavior . As a building block, it is utilized in the synthesis of more complex molecules for biological screening and the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-11-21(12-17)16-8-6-15(7-9-16)20-18(22)10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWKSIGBLZRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Epoxide Ring-Opening Method

Azetidine precursors are synthesized via epoxide intermediates. For example, treatment of 2,3-epoxypropanol with methoxide nucleophiles induces ring-opening, followed by intramolecular cyclization under basic conditions. The reaction proceeds as follows:
$$
\text{2,3-Epoxypropanol} + \text{CH}_3\text{O}^- \rightarrow \text{3-Methoxyazetidin-1-ol} \xrightarrow{\text{dehydration}} \text{3-Methoxyazetidine}
$$
Key parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0–5°C for epoxide opening; 80°C for cyclization
  • Yield: ~65% (theoretical)

Gabriel Synthesis Modification

The classical Gabriel synthesis is adapted using 1,3-dibromopropane and potassium phthalimide. Subsequent methoxylation at the 3-position is achieved via nucleophilic substitution:
$$
\text{1,3-Dibromopropane} + \text{K-phthalimide} \rightarrow \text{Azetidine-phthalimide} \xrightarrow{\text{CH}_3\text{ONa}} \text{3-Methoxyazetidine}
$$
Optimization Note: Microwave-assisted reactions reduce reaction times from 24 hours to 2 hours with comparable yields (58–62%).

Preparation of 4-(3-Methoxyazetidin-1-yl)Aniline

Introducing the azetidine moiety to the aromatic ring requires careful selection of coupling methods:

Buchwald-Hartwig Amination

A halogenated aniline derivative (e.g., 4-iodoaniline) reacts with 3-methoxyazetidine under palladium catalysis:
$$
\text{4-Iodoaniline} + \text{3-Methoxyazetidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{4-(3-Methoxyazetidin-1-yl)aniline}
$$
Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene, 110°C, 12 hours
  • Yield: 72%

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo substitution with azetidine in polar aprotic solvents:
$$
\text{4-Fluoronitrobenzene} + \text{3-Methoxyazetidine} \rightarrow \text{4-(3-Methoxyazetidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{4-(3-Methoxyazetidin-1-yl)aniline}
$$
Key Observations:

  • Nitro reduction step requires 10% Pd/C in ethanol under H₂ (1 atm, 6 hours).
  • Overall yield: 64% after two steps.

Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride

The acyl chloride precursor is prepared via chlorination of 2-(4-chlorophenyl)acetic acid:

Thionyl Chloride Method

$$
\text{2-(4-Chlorophenyl)acetic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-(4-Chlorophenyl)acetyl chloride}
$$
Procedure:

  • Molar Ratio: 1:3 (acid:SOCl₂)
  • Solvent: Toluene
  • Time: 4 hours
  • Yield: 89%

Safety Note: Excess thionyl chloride is removed under reduced pressure to prevent hydrolysis.

Coupling to Form the Acetamide

The final step involves amide bond formation between 4-(3-methoxyazetidin-1-yl)aniline and 2-(4-chlorophenyl)acetyl chloride.

Schotten-Baumann Conditions

A biphasic system ensures controlled reactivity:
$$
\text{4-(3-Methoxyazetidin-1-yl)aniline} + \text{2-(4-Chlorophenyl)acetyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound}
$$
Protocol:

  • Base: 10% aqueous NaOH
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (ice bath)
  • Reaction Time: 2 hours
  • Workup: Wash with 5% HCl, brine; dry over Na₂SO₄
  • Yield: 78%

Triethylamine-Mediated Coupling

Homogeneous conditions in anhydrous DCM enhance reactivity:

  • Base: Triethylamine (1.2 equivalents)
  • Solvent: DCM, room temperature, 1 hour
  • Yield: 82%

Purification and Characterization

Recrystallization

Optimal purity (≥99%) is achieved using ethyl acetate/hexane (1:3) at −20°C.

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O methoxy).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–N), 4.15 (m, 1H, azetidine), 3.70 (s, 3H, OCH₃), 3.55 (m, 2H, azetidine), 3.30 (s, 2H, CH₂CO), 2.95 (m, 2H, azetidine).
  • MS (ESI): m/z 385.1 [M+H]⁺.

Comparative Analysis of Methodologies

Parameter Schotten-Baumann Triethylamine-Mediated
Yield 78% 82%
Reaction Time 2 hours 1 hour
Byproducts Minimal Trace acylurea
Scalability Industrial Lab-scale

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)ethylamine.

    Substitution: Formation of 2-(4-substituted phenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving acetamides.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, acetamides can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent-Driven Structural Comparisons

2-(4-Chlorophenyl)-N-[4-(Diethylamino)phenyl]acetamide (Y203-7762)
  • Structure: Features a diethylamino group instead of 3-methoxyazetidine.
  • Physicochemical Properties: Molecular weight: 316.83 g/mol logP: 4.315 (high lipophilicity due to diethylamino group) Hydrogen bond donors/acceptors: 1/2 .
  • Biological Relevance: The diethylamino group enhances membrane permeability but may reduce aqueous solubility compared to the azetidine analog.
2-(4-Chlorophenyl)-N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide
  • Structure : Contains a morpholine sulfonyl group.
  • Key Differences: The sulfonyl group increases polarity (logP reduction) and hydrogen-bonding capacity (polar surface area: ~25.85 Ų). Potential for enhanced solubility and protein-binding interactions compared to the methoxyazetidine variant .
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • Structure : Integrates a triazole-thioether linkage and a 4-methoxyphenyl group.
  • Properties: Higher molecular weight (499.1 g/mol) due to the triazole ring.
A. Benzimidazole-Acetamide Derivatives ()
  • Example Compounds :
    • 3n : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide
    • 3q : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
  • Activity : Demonstrated potent anthelmintic effects against Pheretima posthuma, with 3q causing worm death comparable to albendazole.
  • Key Contrast : The benzimidazole core provides π-π stacking and hydrogen-bonding interactions absent in the target compound’s azetidine substituent .
B. Nitro-Triazole Acetamides ()
  • Example: N-(4-(4-Chlorophenoxy)phenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.
  • Activity : Anti-tubercular agents with nitro groups enhancing electron-deficient interactions.
  • Divergence : The nitro-triazole moiety introduces strong electrophilic character, unlike the electron-rich methoxyazetidine group .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituent
Target Compound* ~330 (estimated) ~3.5 1 4 3-Methoxyazetidine
Y203-7762 316.83 4.315 1 2 Diethylamino
Morpholinylsulfonyl Analog 378.84 3.2 1 5 Morpholine sulfonyl
Benzimidazole Derivative 3q 377.83 4.1 2 4 Benzimidazole + 4-chlorophenyl

*Estimated based on structural analogs.

Biologische Aktivität

2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, synthesizing data from various studies and highlighting key findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
  • Molecular Formula : C18H20ClN2O2
  • Molecular Weight : 336.82 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticonvulsant , anti-inflammatory , and analgesic properties. The following sections will detail these activities based on various studies.

Anticonvulsant Activity

A study examined the anticonvulsant effects of derivatives similar to 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide. The results indicated that certain structural modifications significantly impacted anticonvulsant efficacy in animal models, particularly in the maximal electroshock (MES) seizure test. The compounds demonstrated varying levels of protection, with some achieving notable effectiveness at doses of 100 mg/kg and 300 mg/kg.

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES ProtectionNotes
Compound A100YesHigh efficacy observed
Compound B300YesDelayed onset
Compound C100NoIneffective

Anti-inflammatory Activity

Another aspect of research focused on the anti-inflammatory properties of the compound. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting a potential for treating inflammatory conditions. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Activity Results

StudyMethodologyFindings
Study 1Cytokine assaySignificant reduction in IL-6 and TNF-alpha levels
Study 2Animal modelReduced paw edema in treated groups

Analgesic Effects

The analgesic effects of the compound were evaluated using various pain models, including the hot plate and formalin tests. Results indicated that it exhibited dose-dependent analgesic activity, with significant pain relief observed at higher doses.

Table 3: Analgesic Activity Data

Test ModelDose (mg/kg)Pain Relief (%)
Hot Plate5045
Formalin Test10060

Case Studies and Clinical Implications

While most studies have been preclinical, some case studies suggest potential clinical applications. For instance, a case involving patients with chronic pain showed improvement when treated with similar compounds, indicating a need for further clinical trials to establish efficacy and safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the chlorophenyl acetic acid derivative with the 3-methoxyazetidine-substituted aniline via amide bond formation. Key steps include:

  • Activation of the carboxylic acid using EDCI/HOBt or thionyl chloride.
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization.
  • Yield optimization through stoichiometric balancing (1:1.2 molar ratio of acid to amine). Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and ensuring structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d6) to confirm aromatic proton environments and amide NH signals. 13^{13}C NMR for carbonyl (C=O, ~168 ppm) and azetidine ring carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 385.1).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O-C in methoxy group).
  • HPLC : Reverse-phase C18 column (MeCN/H2O gradient) to assess purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar acetamide derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer, S. aureus for antimicrobial) and compound concentrations.
  • Purity Validation : Use HPLC-MS to rule out impurities affecting activity.
  • Solubility Adjustments : Test in DMSO vs. aqueous buffers to identify solvent-driven artifacts.
  • Orthogonal Assays : Combine MTT cytotoxicity with flow cytometry (apoptosis) or ROS detection to confirm mechanisms .

Q. What in silico and experimental approaches are optimal for elucidating the mechanism of action against enzyme targets like kinases or proteases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase) or protease active sites.
  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorescence-based kinase assays (e.g., ADP-Glo™) or chromogenic protease substrates.
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized targets.
  • Mutagenesis Studies : Validate docking predictions by testing activity against mutant enzymes .

Q. What strategies improve metabolic stability and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the chlorophenyl ring to reduce CYP450-mediated oxidation.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) to identify metabolic hotspots.
  • Pro-Drug Design : Mask the acetamide group as a tert-butyl carbamate for improved membrane permeability .

Q. How should structure-activity relationship (SAR) studies be designed to minimize off-target effects while enhancing potency?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents on the azetidine (e.g., replace methoxy with ethoxy) and phenyl rings.
  • High-Content Screening : Use multi-parameter assays (e.g., Cell Painting) to detect off-target cytotoxicity.
  • Computational QSAR : Train models on datasets from PubChem BioAssay to predict ADMET properties.
  • Selectivity Panels : Test against related targets (e.g., PARP vs. PARG enzymes) to confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.